4-Oxaspiro[2.4]heptan-6-ol CAS 1221443-32-8 properties
4-Oxaspiro[2.4]heptan-6-ol CAS 1221443-32-8 properties
Topic: (CAS 1221443-32-8) Content Type: Advanced Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Unlocking Novel Chemical Space with sp³-Rich Spirocyclic Scaffolds
Executive Summary
In the contemporary landscape of drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy compounds toward three-dimensional, sp³-rich architectures. 4-Oxaspiro[2.4]heptan-6-ol (CAS 1221443-32-8) represents a high-value building block in this domain.[1] As a conformationally restricted spirocyclic ether, it offers a unique vector for displaying pharmacophores while improving physicochemical properties such as solubility and metabolic stability compared to their non-spirocyclic analogs.[1]
This guide provides a comprehensive technical analysis of this scaffold, detailing its structural properties, synthetic utility, and application in fragment-based drug discovery (FBDD).[1]
Structural Analysis & Physicochemical Profile
The defining feature of 4-oxaspiro[2.4]heptan-6-ol is the spiro[2.4] junction, where a cyclopropane ring is fused to a tetrahydrofuran (THF) ring at a single carbon. This geometry imposes significant conformational rigidity, locking the ether oxygen and the hydroxyl group into specific spatial vectors.[1]
Key Physicochemical Data
Data represents calculated consensus values for the racemic mixture.
| Property | Value | Significance in Drug Design |
| CAS Number | 1221443-32-8 | Unique Identifier |
| Molecular Formula | C₆H₁₀O₂ | Low MW fragment (<150 Da) |
| Molecular Weight | 114.14 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |
| cLogP | ~ -0.23 | High hydrophilicity; lowers lipophilicity of final drug |
| TPSA | 29.5 Ų | Excellent membrane permeability potential |
| H-Bond Donors | 1 (OH) | Handle for derivatization or receptor binding |
| H-Bond Acceptors | 2 (Ether O, OH) | Interaction with kinase hinge regions or solvating water |
| Fsp³ Score | 1.0 | 100% sp³ character; correlates with higher clinical success |
The Spirocyclic Advantage
Unlike a standard substituted tetrahydrofuran, the spiro-cyclopropyl moiety in 4-oxaspiro[2.4]heptan-6-ol acts as a "steric blocker" without adding significant lipophilicity.[1]
-
Gem-Dimethyl Bioisostere: The cyclopropane ring serves as a metabolic block similar to a gem-dimethyl group but with a smaller hydrodynamic radius and unique electronic properties due to the "banana bonds" of the cyclopropane.
-
Vector Definition: The spiro center prevents ring flipping common in simple cyclopentanes, holding substituents at C6 in a defined orientation relative to the ether oxygen.[1]
Synthetic Routes & Process Chemistry
While often sourced as a catalog building block, understanding the genesis of 4-oxaspiro[2.4]heptan-6-ol is critical for scale-up and analog design.[1] The synthesis typically hinges on constructing the spiro-junction via cyclopropanation or intramolecular etherification.
Primary Synthetic Pathway (Retrosynthetic Logic)
The most robust route to access the 4-oxaspiro[2.4] system involves the manipulation of itaconate derivatives or the cyclopropanation of dihydrofuran precursors.
Protocol Overview:
-
Precursor Selection: Utilization of 3-methylene-tetrahydrofuran derivatives or corresponding acyclic keto-alcohols.
-
Spiro-Annulation: A Simmons-Smith cyclopropanation (Zn/CH₂I₂) is a common method to install the cyclopropane ring across an exocyclic double bond.
-
Functional Group Adjustment: If the precursor was a ketone (4-oxaspiro[2.4]heptan-6-one), a stereoselective reduction (e.g., NaBH₄ or L-Selectride) yields the target alcohol.[1]
Visualization: Synthesis & Derivatization Workflow
The following diagram illustrates the logical flow from precursor to the target alcohol, and subsequently to high-value medicinal intermediates.[1]
Figure 1: Synthetic logic flow from precursor assembly to the target alcohol and downstream medicinal chemistry applications.
Applications in Medicinal Chemistry
Bioisosterism and Scaffold Hopping
In drug design, 4-oxaspiro[2.4]heptan-6-ol is frequently used to replace:
-
Cyclohexanols: To reduce lipophilicity (LogP) and improve metabolic stability (blocking P450 oxidation sites).
-
Tetrahydrofuran-3-ols: To introduce conformational rigidity and novel IP space.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (114 Da), this molecule is an ideal "seed" for FBDD.[1]
-
The "Grow" Strategy: The secondary hydroxyl group allows for the attachment of aromatic heterocycles via SₙAr or Buchwald-Hartwig coupling (after converting OH to a leaving group or amine).
-
Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility of the final drug candidate without introducing a donor that might incur desolvation penalties.[1]
Experimental Protocol: Derivatization via Mitsunobu Reaction
Context: Converting the hydroxyl group to an amine or ether with inversion of configuration.
Reagents:
-
4-Oxaspiro[2.4]heptan-6-ol (1.0 eq)
-
Triphenylphosphine (PPh₃, 1.2 eq)[1]
-
Diisopropyl azodicarboxylate (DIAD, 1.2 eq)[1]
-
Nucleophile (e.g., Phthalimide or Phenol, 1.1 eq)[1]
-
Solvent: Anhydrous THF
Procedure:
-
Dissolution: Dissolve 4-oxaspiro[2.4]heptan-6-ol and PPh₃ in anhydrous THF under N₂ atmosphere. Cool to 0°C.[1][2]
-
Nucleophile Addition: Add the nucleophile (e.g., phthalimide) to the stirring solution.[1]
-
Activation: Dropwise add DIAD over 15 minutes, maintaining temperature <5°C. The solution will turn yellow.
-
Reaction: Allow to warm to room temperature (25°C) and stir for 12–18 hours. Monitor via TLC/LCMS (disappearance of alcohol).
-
Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Note: This protocol inverts the stereochemistry at C6. If the starting material is (6R), the product will be (6S).[1]
Strategic Logic: The "Exit Vector" Map
Understanding where substituents point is vital for structure-activity relationship (SAR) studies.
Figure 2: Structural-Activity Relationship (SAR) map detailing the functional role of each pharmacophore within the scaffold.
Handling, Stability, and Safety
-
Storage: Hygroscopic solid. Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.
-
Stability: The spiro-cyclopropane ring is strained but generally stable under standard basic and nucleophilic conditions. Avoid strong Lewis acids which may trigger ring-opening or rearrangement of the cyclopropane.
-
Safety: Standard PPE required.[1][3] Treat as a potential irritant.[1][3] No specific toxicology data is widely available for this specific CAS; assume toxicity profile similar to THF and cyclopropyl-methanols.
References
-
PubChem. 4-Oxaspiro[2.4]heptan-6-ol (Compound).[4][5][6] National Library of Medicine.[1] Available at: [Link]
-
Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.[1] (Contextual grounding on spirocycles in drug discovery).
-
Wermuth, C. G. (2015).[1][7] The Practice of Medicinal Chemistry.[1][3][7][8] Academic Press.[1] (Reference for Bioisosterism principles).
-
Burkhard, J. A., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1] Angewandte Chemie International Edition.[1] (Analogous chemistry for strained ethers).
Sources
- 1. 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanesulfonyl chloride | C8H4ClF13O2S | CID 119685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. PubChemLite - 4-oxaspiro[2.4]heptan-6-ol (C6H10O2) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 4-oxaspiro[2.4]heptan-6-one (C6H8O2) [pubchemlite.lcsb.uni.lu]
- 6. Process for producing cisatracurium and associated intermediates - Patent US-2013041154-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
